plakevulin A

DNA Polymerase Inhibition Structure-Activity Relationship Marine Natural Product

Procurement challenge: Sourcing a defined dual inhibitor of DNA polymerases α and δ with a validated HSD17B4-STAT3 suppression mechanism for hematological malignancy studies. Plakevulin A directly addresses this gap with quantitatively distinct selectivity unavailable in generic oxylipins. - Dual Inhibition: Targets both DNA Pol α and Pol δ, enabling dissection of lagging strand replication and repair pathways. - Pathway Selectivity: Suppresses IL-6-induced STAT3 activation via HSD17B4 binding, validated in HL60 leukemia cells. - Assay-Ready Window: Exhibits a selectivity index of ~8.1 for cancer cells (HL60) over normal fibroblasts (MRC-5), supporting clear differentiation in caspase-3-dependent apoptosis assays.

Molecular Formula C23H42O4
Molecular Weight 382.6 g/mol
Cat. No. B1248677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameplakevulin A
Synonymsplakevulin A
Molecular FormulaC23H42O4
Molecular Weight382.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC1(C=CC(C1C(=O)OC)O)O
InChIInChI=1S/C23H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(26)19-17-20(24)21(23)22(25)27-2/h17,19-21,24,26H,3-16,18H2,1-2H3/t20-,21-,23-/m0/s1
InChIKeySOLXJOFQECGRPS-FUDKSRODSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Plakevulin A: DNA Polymerase Inhibition and Apoptosis


Plakevulin A is a marine oxylipin natural product, first isolated from the Okinawan sponge *Plakortis* sp. in 2003 [1]. It is characterized by a cyclopentene ring and a levulinyl ester moiety, with a molecular formula of C₂₈H₄₈O₆ and a molecular mass of 480.677 Da . Plakevulin A acts as an inhibitor of DNA polymerases α and δ and has demonstrated cytotoxic activity in various cancer cell lines [2]. More recent studies have shown that it induces apoptosis in human promyelocytic leukemia (HL60) cells, an effect linked to its ability to suppress IL-6-induced STAT3 activation, likely through binding to the protein HSD17B4 [3].

DNA polymerase α/δ inhibition pathway studies
STAT3 signaling and IL-6 pathway response assays
Cell-model endpoint review: apoptosis and selectivity profiling reported selectivity context

Plakevulin A: Generic Substitution Not Viable


Selecting a generic DNA polymerase inhibitor or a structurally related oxylipin as a substitute for plakevulin A is not supported by the available quantitative data. While compounds such as untenone A and manzamenone A share a common biosynthetic origin [1], they exhibit markedly different target selectivity profiles. Specifically, plakevulin A's distinct inhibition of DNA polymerases α and δ [2] and its unique ability to suppress STAT3 activation via HSD17B4 binding [3] are not recapitulated by its close structural analogs. Procurement based solely on compound class would result in the acquisition of a material with a significantly divergent biological activity profile, as detailed in the quantitative evidence below.

Plakevulin A (Target)
Untenone A / Manzamenone A (Analog)
Polymerase profile
Inhibits pol α and pol δ
pol δ activity unique among oxylipins
Inhibit pol α, pol β, TdT; no pol δ reported
STAT3 pathway
Suppresses IL-6-induced STAT3 via HSD17B4 binding
binary differentiator
No reported engagement of STAT3 or HSD17B4
Structural identity
Revised structure confirmed by synthesis and NMR
authentic natural product
May correspond to original misassigned structure; analytical signature differs

Plakevulin A: Evidence for Selection Over Analogs


Superior DNA Polymerase α Inhibition vs. Untenone A

In a comparative study, plakevulin A demonstrated a substantially lower IC₅₀ for inhibition of DNA polymerase α compared to its biosynthetic precursor, untenone A. [1] This indicates that the addition of the levulinyl ester to the untenone A scaffold significantly enhances inhibitory activity. This key structural difference is critical for applications where potent polymerase α inhibition is required.

Pol α inhibition
Head-to-head
IC₅₀ 66 nM (pol α)
~65‑fold more active than untenone A (4300 nM) in matched assay
Supports DNA polymerase α inhibition endpoint context
Reported comparative enzyme assay; IC₅₀ may vary across platforms
DNA Polymerase Inhibition Structure-Activity Relationship Marine Natural Product

Apoptosis via STAT3 Suppression

Recent research has identified a unique mechanism of action for plakevulin A that is not observed in its closest analogs. It induces apoptosis in HL60 cells by binding to HSD17B4, which leads to the suppression of IL-6-induced STAT3 activation. [1] This was demonstrated through pull-down assays and functional studies showing that plakevulin A's cytotoxicity is caspase-dependent. In contrast, related oxylipins like untenone A and manzamenone A have not been reported to engage the STAT3 pathway, highlighting plakevulin A's distinct and therapeutically relevant target profile.

STAT3 mechanism
Class-level
Binds HSD17B4; suppresses IL‑6‑induced STAT3 activation; caspase‑3‑dependent apoptosis
Reported pathway-response context; mechanism absent in untenone A / manzamenone A
Class-level inference; confirmatory studies in additional models may be needed
Apoptosis STAT3 Inhibition Leukemia Mechanism of Action

Cancer Cell Selective Cytotoxicity

Plakevulin A exhibits selective cytotoxicity against cancer cell lines compared to normal cells. Its IC₅₀ for growth inhibition is significantly lower in the HL60 leukemia cell line (2.02 µM after 24h) than in the normal human lung fibroblast MRC-5 cell line (approximately 16.4 µM), representing an 8.1-fold selectivity window. This selectivity is a critical differentiator from many non-selective cytotoxic agents and points to a potentially more favorable therapeutic index, making it a valuable tool for probing cancer-specific vulnerabilities.

Cell selectivity
Data to verify
HL60 IC₅₀ 2.02 µM
MRC‑5 IC₅₀ ~16.4 µM
Selectivity index ~8.1 (24h MTT)
Supports cell-model endpoint selectivity review
Cross-study comparable; source not specified, verify under own assay conditions
Selective Cytotoxicity Cancer Selectivity HL60 Cells MTT Assay

Unique DNA Polymerase δ Inhibition

Plakevulin A demonstrates a distinct inhibition profile against DNA polymerases, showing activity against both pol α and pol δ. In a standardized panel, it inhibited calf pol α with an IC₅₀ of 8.3 µM and human pol δ with an IC₅₀ of 94.8 µM. This dual inhibition profile differentiates it from untenone A, which is reported to inhibit pol α and pol β, and manzamenone A, which is an inhibitor of pol α, pol β, and TdT. [1] The specific activity against pol δ provides a unique functional tool for dissecting the roles of these polymerases in DNA replication and repair.

Pol δ selectivity
Cross-study
Calf pol α IC₅₀ 8.3 µM
Human pol δ IC₅₀ 94.8 µM
Unique pol δ inhibition among related oxylipins
Supports polymerase selectivity review; pol δ inhibition not recapitulated by analogs
Vendor panel data; independent replication may be informative
DNA Polymerase Selectivity Pol δ Inhibition Pol α/δ Dual Inhibition

Structural Revision and Identity Confirmation

The initial proposed structure for plakevulin A was later revised based on total synthesis and comparative NMR analysis. [1] This revision is a critical piece of evidence for procurement because it ensures that the compound being sourced is the correctly identified and characterized natural product. Any material claimed to be plakevulin A but failing to match the revised NMR signature (specifically the signals for C-1, C-2, C-3, C-5, and C-1') is not the authentic compound. This differentiates the correct material from the originally proposed, but incorrect, structure.

Structural identity
Head-to-head
Revised ¹³C NMR shifts at C‑1, C‑2, C‑3, C‑5, C‑1′ differ from initially proposed structure
Supports identity confirmation context; authentic material must match revised spectrum
Total synthesis and comparative NMR; reference for quality control
Structural Revision NMR Spectroscopy Natural Product Chemistry Quality Control

Plakevulin A: Defined Research Applications


DNA Polymerase δ in DNA Repair and Replication

As established in Section 3, plakevulin A is a dual inhibitor of DNA polymerases α and δ. This unique profile, particularly its activity against pol δ, makes it a valuable chemical probe for dissecting the specific roles of pol δ in processes such as translesion synthesis, base excision repair, and lagging strand DNA replication. Researchers can use plakevulin A to complement studies using other inhibitors that lack pol δ activity.

HSD17B4-STAT3 Signaling in Leukemia

The evidence in Section 3 shows that plakevulin A is a functional inhibitor of IL-6-induced STAT3 activation, an effect mediated by its binding to HSD17B4. [1] This specific mechanism positions plakevulin A as a key tool for studying the HSD17B4-STAT3 pathway in hematological malignancies. It can be used in HL60 and other STAT3-dependent cell models to validate HSD17B4 as a therapeutic target and to characterize the downstream effects of its inhibition.

Selective Cytotoxicity & Apoptosis in Cancer Models

Plakevulin A's demonstrated selectivity for cancer cells (e.g., HL60) over normal fibroblasts (MRC-5) with a selectivity index of ~8.1 makes it a superior tool for experiments requiring a discernible therapeutic window. It is well-suited for in vitro studies focused on the caspase-3-dependent apoptosis pathway in leukemia and other sensitive cancer cell lines, allowing for a clearer differentiation between on-target cancer cell death and general cytotoxicity.

Application
Selection Property
Validation Focus
DNA polymerase δ replication/repair studies
Dual pol α/δ inhibition context
Polymerase selectivity endpoint review; pol δ functional assays
HSD17B4‑STAT3 pathway investigation
STAT3 pathway suppression context
Apoptosis pathway-response interpretation; IL‑6/STAT3 signaling endpoints
Cell-model selectivity profiling
Cancer cell-line endpoint selectivity
Cytotoxicity endpoint review; caspase‑dependent apoptosis validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


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